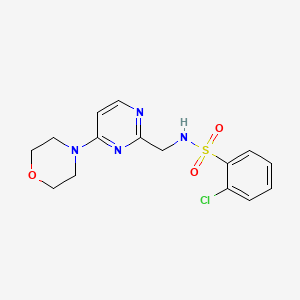

2-cloro-N-((4-morfolinopirimidin-2-il)metil)bencensulfonamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-chloro-N-((4-morpholinopyrimidin-2-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C15H17ClN4O3S and its molecular weight is 368.84. The purity is usually 95%.

BenchChem offers high-quality 2-chloro-N-((4-morpholinopyrimidin-2-yl)methyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-N-((4-morpholinopyrimidin-2-yl)methyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

- Notablemente, algunos derivados mostraron efectos inhibitorios significativos contra líneas celulares cancerosas, con alta selectividad contra células de cáncer de mama. Además, derivados específicos de sulfonamida demostraron una excelente inhibición enzimática contra CA IX, lo que los convierte en posibles agentes antiproliferativos .

- En una serie de derivados de pirimidina, un compuesto relacionado exhibió una fuerte actividad antimicrobiana contra cepas bacterianas. La presencia del grupo cloro aumentó su efectividad en comparación con los antibióticos estándar .

- La UPR es esencial para mantener la homeostasis celular, y dirigirse a IRE1α puede tener implicaciones terapéuticas en enfermedades relacionadas con el mal plegamiento de proteínas y el estrés .

- Comprender cómo estos compuestos ingresan a las células cancerosas proporciona información sobre sus posibles mecanismos de acción y aplicaciones terapéuticas .

- Investigar las interacciones de unión y las características estructurales del compuesto con CA IX puede guiar el diseño y la optimización de fármacos para la terapia contra el cáncer dirigida .

Actividad anticancerígena a través de la inhibición de la anhidrasa carbónica IX

Propiedades antimicrobianas

Atenuador de RNasa que inhibe la cinasa IRE1α

Estudios de captación celular

Estudios mecanísticos sobre la inhibición de CA IX

Inducción de apoptosis en células cancerosas

Mecanismo De Acción

Target of Action

The primary target of 2-chloro-N-((4-morpholinopyrimidin-2-yl)methyl)benzenesulfonamide is carbonic anhydrase IX (CA IX) . CA IX is a protein that is overexpressed in many solid tumors . This overexpression is linked to changes in gene expression that cause uncontrolled cell proliferation and tumor hypoxia . Therefore, selective inhibition of CA IX can be a useful target for discovering novel antiproliferative agents .

Mode of Action

2-chloro-N-((4-morpholinopyrimidin-2-yl)methyl)benzenesulfonamide interacts with its target, CA IX, by inhibiting its activity . This inhibition is achieved through the compound’s ability to bind to the active site of the enzyme, thereby preventing it from catalyzing its normal reactions . The compound has shown remarkable selectivity for CA IX over other carbonic anhydrases, such as CA II .

Biochemical Pathways

The inhibition of CA IX by 2-chloro-N-((4-morpholinopyrimidin-2-yl)methyl)benzenesulfonamide affects the biochemical pathways related to tumor cell metabolism . Specifically, it disrupts the shift in metabolism that tumor cells undergo in response to hypoxia, from aerobic respiration to anaerobic glycolysis . This disruption can lead to a decrease in tumor cell proliferation .

Pharmacokinetics

The compound’s cellular uptake was studied using an hplc method on mda-mb-231 cell lines , suggesting that it is capable of entering cells and exerting its effects.

Result of Action

The result of the action of 2-chloro-N-((4-morpholinopyrimidin-2-yl)methyl)benzenesulfonamide is a significant decrease in the proliferation of tumor cells . For instance, the compound has shown significant inhibitory effects against both the triple-negative breast cancer cell line MDA-MB-231 and another breast cancer cell line MCF-7 . Moreover, it was able to induce apoptosis in MDA-MB-231 cells, with a significant increase in the annexin V-FITC percent .

Action Environment

It’s worth noting that the efficacy of the compound can be influenced by the specific characteristics of the tumor microenvironment, such as hypoxia, which can lead to the overexpression of the compound’s target, ca ix .

Análisis Bioquímico

Biochemical Properties

2-chloro-N-((4-morpholinopyrimidin-2-yl)methyl)benzenesulfonamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of this compound is with carbonic anhydrase IX, an enzyme overexpressed in many solid tumors. The compound acts as an inhibitor of carbonic anhydrase IX, thereby interfering with the enzyme’s role in regulating pH and promoting tumor growth . Additionally, 2-chloro-N-((4-morpholinopyrimidin-2-yl)methyl)benzenesulfonamide has been shown to interact with other proteins involved in cell signaling pathways, further highlighting its potential as a therapeutic agent.

Cellular Effects

The effects of 2-chloro-N-((4-morpholinopyrimidin-2-yl)methyl)benzenesulfonamide on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to reduce the expression of inducible nitric oxide synthase and cyclooxygenase-2 in macrophage cells, thereby inhibiting the inflammatory response . Furthermore, 2-chloro-N-((4-morpholinopyrimidin-2-yl)methyl)benzenesulfonamide can induce apoptosis in cancer cells, making it a promising candidate for anticancer therapy .

Molecular Mechanism

At the molecular level, 2-chloro-N-((4-morpholinopyrimidin-2-yl)methyl)benzenesulfonamide exerts its effects through several mechanisms. It binds to the active site of carbonic anhydrase IX, inhibiting its activity and disrupting the enzyme’s role in maintaining pH balance in tumor cells . This inhibition leads to a decrease in tumor cell proliferation and an increase in apoptosis. Additionally, the compound can modulate the activity of other enzymes and proteins involved in cell signaling pathways, further contributing to its therapeutic effects.

Temporal Effects in Laboratory Settings

The stability and degradation of 2-chloro-N-((4-morpholinopyrimidin-2-yl)methyl)benzenesulfonamide in laboratory settings are critical factors in its effectiveness. Studies have shown that the compound remains stable under various conditions, maintaining its inhibitory activity over time . Long-term exposure to the compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity. These temporal effects highlight the importance of monitoring the compound’s stability and activity in experimental settings.

Dosage Effects in Animal Models

The effects of 2-chloro-N-((4-morpholinopyrimidin-2-yl)methyl)benzenesulfonamide vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth and induces apoptosis without causing significant toxicity . At higher doses, the compound can lead to adverse effects, including toxicity and damage to healthy tissues. These findings underscore the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing adverse effects.

Metabolic Pathways

2-chloro-N-((4-morpholinopyrimidin-2-yl)methyl)benzenesulfonamide is involved in several metabolic pathways. It interacts with enzymes such as carbonic anhydrase IX, influencing metabolic flux and metabolite levels . The compound’s effects on metabolic pathways are crucial for its therapeutic potential, as they can impact tumor cell metabolism and growth. Understanding these interactions is essential for developing effective treatment strategies.

Transport and Distribution

The transport and distribution of 2-chloro-N-((4-morpholinopyrimidin-2-yl)methyl)benzenesulfonamide within cells and tissues are critical for its activity. The compound is transported across cell membranes and distributed to various cellular compartments, where it exerts its effects . Transporters and binding proteins play a significant role in this process, influencing the compound’s localization and accumulation within cells. These factors are essential for understanding the compound’s pharmacokinetics and optimizing its therapeutic use.

Subcellular Localization

The subcellular localization of 2-chloro-N-((4-morpholinopyrimidin-2-yl)methyl)benzenesulfonamide is a key determinant of its activity and function. The compound is directed to specific cellular compartments, such as the cytoplasm and nucleus, where it interacts with target enzymes and proteins . Post-translational modifications and targeting signals play a crucial role in this localization, ensuring that the compound reaches its intended sites of action. Understanding these mechanisms is vital for developing targeted therapies and improving the compound’s efficacy.

Propiedades

IUPAC Name |

2-chloro-N-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN4O3S/c16-12-3-1-2-4-13(12)24(21,22)18-11-14-17-6-5-15(19-14)20-7-9-23-10-8-20/h1-6,18H,7-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWOUSHROLVTIPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=NC=C2)CNS(=O)(=O)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[1-(5-Chloro-2-methoxybenzoyl)piperidin-4-yl]oxy}pyridine](/img/structure/B2516858.png)

![(E)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-((4-iodophenyl)amino)acrylonitrile](/img/structure/B2516859.png)

![3-Methyl-5-[(2-methylphenyl)methoxy]-1,2,4-thiadiazole](/img/structure/B2516863.png)

![2-[5-(Difluoromethyl)-3-methyl-4-nitropyrazol-1-yl]butanoic acid](/img/structure/B2516864.png)

![N-{[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2516872.png)

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3,5-dichlorobenzamide](/img/structure/B2516876.png)

![3-[4-(2-Fluorophenyl)piperazine-1-carbonyl]-6-nitrochromen-2-one](/img/structure/B2516878.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2516879.png)

![3-methoxy-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2516880.png)